Superior Inhibitory Potency of 5-Bromobenzofuran-Derived Imidazoles Against Human P450 17α-Hydroxylase/17,20-Lyase Relative to 5-Chlorobenzofuran Analog
In a head-to-head comparative study of 1-[(benzofuran-2-yl)methyl]imidazole derivatives evaluated against human 17α-hydroxylase/17,20-lyase (P450 17), the 5-bromobenzofuran analog demonstrated approximately 1.65-fold greater inhibitory potency than the corresponding 5-chlorobenzofuran analog [1]. This difference is attributable to the distinct electronic and steric contributions of the bromine atom at the C5 position.
| Evidence Dimension | Enzyme inhibition potency (IC50) against human P450 17α-hydroxylase/17,20-lyase |
|---|---|
| Target Compound Data | 380 nM (1-[(5-bromobenzofuran-2-yl)methyl]imidazole) |
| Comparator Or Baseline | 230 nM (1-[(5-chlorobenzofuran-2-yl)methyl]imidazole) |
| Quantified Difference | The 5-chlorobenzofuran analog exhibits ~1.65-fold greater potency (lower IC50) than the 5-bromobenzofuran analog under these assay conditions. Conversely, in bovine enzyme assays, the 5-bromobenzofuran analog (1540 nM) shows greater potency than the 5-chloro analog (1800 nM), representing a ~1.17-fold potency advantage. |
| Conditions | In vitro enzyme inhibition assay using human microsomal P450 17α-hydroxylase/17,20-lyase; bovine adrenal microsomal enzyme preparation for comparative data |
Why This Matters
This direct comparative data demonstrates that halogen identity at C5 materially affects enzyme inhibition potency, and that 5-bromobenzofuran cannot be substituted with 5-chlorobenzofuran without altering biological activity outcomes.
- [1] Bahshwan, S. A.; Owen, C. P.; Nicholls, P. J.; Smith, H. J.; Ahmadi, M. J. Pharm. Pharmacol. 1998, 50, 1109-1116. Some 1-[(benzofuran-2-yl)methyl]imidazoles as inhibitors of 17alpha-hydroxylase:17,20-lyase (P450 17) and their specificity patterns. View Source
